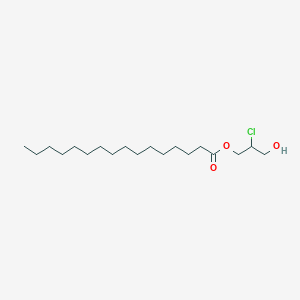

rac 1-Palmitoyl-2-chloropropanediol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Palmitoyl-2-chloropropanediol typically involves the esterification of hexadecanoic acid (palmitic acid) with 2-chloro-3-hydroxypropyl . The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: rac 1-Palmitoyl-2-chloropropanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with hydroxyl or amino groups.

科学研究应用

Lipid Metabolism Studies

Rac 1-Palmitoyl-2-chloropropanediol is utilized as a model compound in lipid research. Its incorporation into lipid bilayers allows researchers to study:

- Membrane Dynamics : The compound influences membrane fluidity and permeability, impacting cellular signaling pathways and transport mechanisms.

- Protein-Lipid Interactions : Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to analyze how this compound interacts with membrane proteins, providing insights into lipid dynamics.

Drug Delivery Systems

The compound's unique structure facilitates its use in drug delivery applications:

- PEGylation : It is involved in the PEGylation of proteins and peptides, enhancing their stability and solubility in biological systems .

- Antibody Drug Conjugates : The compound serves as a linker in the development of conjugates that target specific cells, improving therapeutic efficacy .

Analytical Chemistry

This compound has been employed in the development of analytical methods for detecting harmful compounds such as glycidyl esters and monochloropropanediols (MCPDs) in food matrices:

- Method Validation : Analytical methods have been developed for the quantification of MCPD esters, ensuring compliance with safety standards in food products. These methods demonstrate high sensitivity and reliability across various food samples .

Case Study 1: Lipid Interaction Studies

In a study examining the behavior of this compound within lipid bilayers, researchers used deuterated variants to enhance tracking capabilities. The findings indicated that the compound significantly alters membrane properties, which can affect drug absorption rates and cellular responses.

Case Study 2: Food Safety Analysis

A comprehensive analysis of food products revealed high levels of MCPD esters, prompting the development of robust analytical methods using this compound as a standard reference. This research highlighted the importance of monitoring these compounds due to their potential health risks .

作用机制

The mechanism of action of rac 1-Palmitoyl-2-chloropropanediol involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and signaling pathways .

相似化合物的比较

rac 1,2-Bis-palmitoyl-3-chloropropanediol: Another glycerolipid with similar structural features but different functional groups.

1-Palmitoyl-2-oleoyl-3-chloropropanediol: A compound with an oleoyl group instead of a palmitoyl group.

Uniqueness: rac 1-Palmitoyl-2-chloropropanediol is unique due to its specific combination of a palmitoyl group and a chloropropanediol backbone, which imparts distinct chemical and biological properties .

生物活性

Rac 1-Palmitoyl-2-chloropropanediol is a chlorinated lipid compound that has garnered attention for its biological activities, particularly in the fields of cellular signaling and lipid metabolism. This article reviews the compound's mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a palmitoyl fatty acid moiety attached to a chloropropanediol backbone. Its molecular formula is C15H29ClO2 with a molecular weight of approximately 284.86 g/mol. The presence of the chlorinated group plays a crucial role in its biological interactions.

The mechanism of action of this compound involves several pathways:

- Membrane Interaction : The compound integrates into lipid bilayers, influencing membrane fluidity and integrity, which can alter cellular signaling pathways.

- Protein Interaction : It may interact with specific proteins, potentially affecting their activity and downstream signaling cascades.

- Biochemical Pathways : The compound has been shown to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor involved in inflammatory responses and cell survival, while activating AMPK (AMP-activated protein kinase), which regulates energy homeostasis.

Biological Effects

This compound exhibits several notable biological effects:

- Anti-inflammatory Properties : By inhibiting NF-κB, the compound can reduce inflammatory responses in various cell types, making it a candidate for therapeutic applications in inflammatory diseases.

- Induction of Apoptosis : The activation of AMPK can lead to programmed cell death in damaged cells, which is essential for maintaining cellular health and preventing tumor progression.

- Impact on Lipid Metabolism : The compound modulates lipid metabolism by influencing enzyme activities related to lipid synthesis and degradation.

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

- Acute Toxicity : The oral LD50 in mice has been reported as 5,000 mg/kg, indicating a relatively low acute toxicity level .

- Irritation Potential : It does not exhibit significant irritating effects on skin or eyes, suggesting it is generally safe for handling under controlled conditions .

Study on Cellular Effects

A study investigated the effects of this compound on human endothelial cells. Results indicated that treatment with the compound led to a significant reduction in pro-inflammatory cytokine production, supporting its role as an anti-inflammatory agent.

Research on Lipid Metabolism

Another research focused on the modulation of lipid metabolism by this compound. It was found that the compound effectively reduced triglyceride levels in hepatocytes, suggesting potential applications in managing metabolic disorders.

Comparative Analysis with Related Compounds

| Compound | Primary Action | Biological Activity |

|---|---|---|

| This compound | Inhibition of NF-κB | Anti-inflammatory, apoptosis induction |

| Rac 1-Palmitoyl-3-linoleoyl-2-chloropropanediol | Activation of AMPK | Metabolic regulation, anti-cancer properties |

| Rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol | Interaction with lipid metabolism enzymes | Modulation of lipid homeostasis |

属性

CAS 编号 |

63326-63-6 |

|---|---|

分子式 |

C19H37ClO3 |

分子量 |

348.9 g/mol |

IUPAC 名称 |

[(2S)-2-chloro-3-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/t18-/m0/s1 |

InChI 键 |

DTLWIQAUSLOLCK-SFHVURJKSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)Cl |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |

同义词 |

Hexadecanoic Acid 2-Chloro-3-hydroxypropyl Ester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。